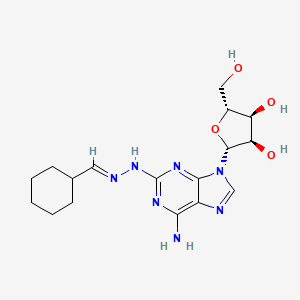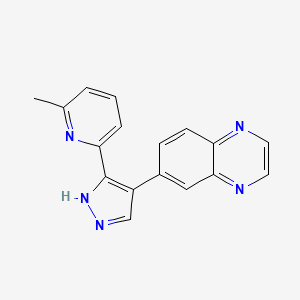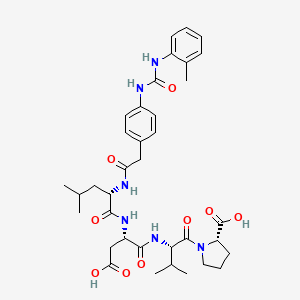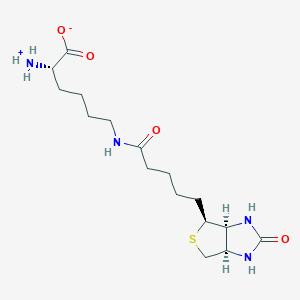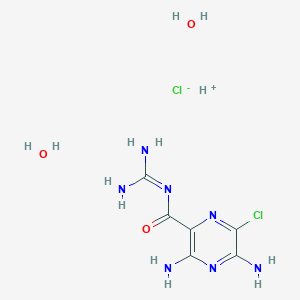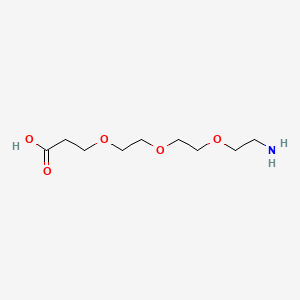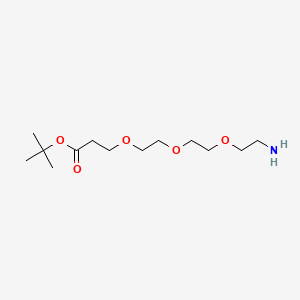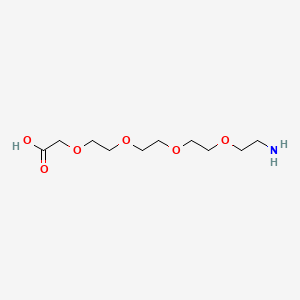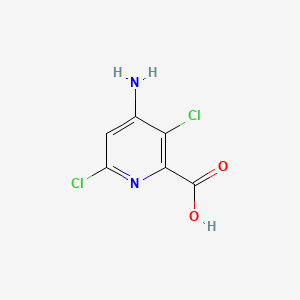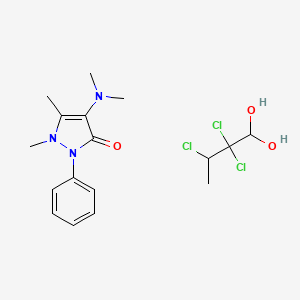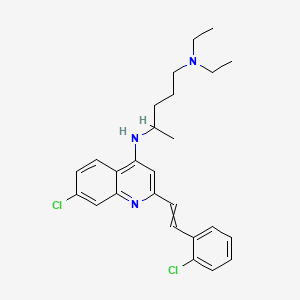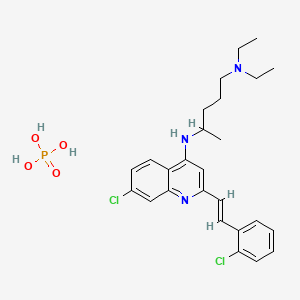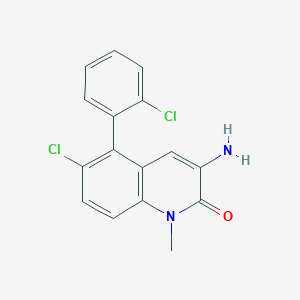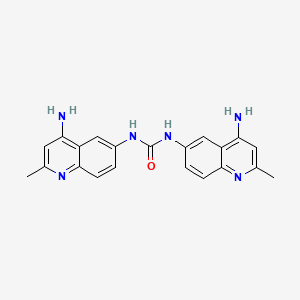
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-187745 is a squalene synthase inhibitor.
Wissenschaftliche Forschungsanwendungen
Organohypervalent Iodine Reagents
- Application : Utilization in α-Methylphosphonylations and α-Diphenyl- and α-Dimethylphosphinylations.
- Details : Compounds derived from reactions involving iodosobenzene and various phosphonic acids, including phenyl methylphosphonic acid, effectively introduce corresponding phosphonate or phosphinate groups α- to ketone and ester carbonyl groups. This demonstrates potential utility in organic synthesis and material science (Moriarty et al., 1997).
Dispersion of Ultrafine Powders
- Application : Utilization in dispersing alpha-alumina ultrafine powder suspensions.
- Details : 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) shows effectiveness as an electrostatic dispersant for concentrated alpha-alumina ultrafine powder suspensions, highlighting its potential in materials engineering (Pénard et al., 2005).
Palladium(II) Complexes
- Application : Synthesis and study of palladium (II) complexes.
- Details : Complexes of diethyl and dibutyl esters of various phosphonic acids, including [alpha-(4-benzeneazoanilino)-N-benzyl] phosphonic acid, have been synthesized and found to exhibit cytostatic activity against tumor cell lines, indicating potential in medicinal chemistry (Ćurić et al., 1996).
Epoxyalcohol Synthesis
- Application : Synthesis of alpha, beta-epoxysulfonic acids as potential inhibitors.
- Details : Derivatives of alpha, beta-epoxysulfonic acids, related to monobactams, have been prepared using phosphonate reagents. This highlights its potential use in developing enzyme inhibitors (Carretero et al., 1990).
Synthesis of Vinylphosphonates
- Application : Synthesis and utilization of alpha-functionalized vinylphosphonates.
- Details : Beta-hetero-substituted vinylphosphonates have been synthesized, demonstrating the compound's potential in the creation of various phosphonate-based organic compounds (Kouno et al., 1998).
Catalytic Asymmetric Synthesis
- Application : Synthesis of α-Amino phosphonates.
- Details : Catalytic asymmetric hydrophosphonylation to imines using lanthanoid-potassium-BINOL complexes indicates potential applications in designing enzyme inhibitors (Sasai et al., 1995).
Zinc Phosphono-amino-carboxylates
- Application : Synthesis and characterization in framework structures.
- Details : Utilization of α-amino acids to link zinc atoms in three-dimensional structures where the phosphonic and carboxylic oxygen atoms coordinate to the metal (Hartman et al., 2000).
Eigenschaften
CAS-Nummer |
157126-18-6 |
|---|---|
Produktname |
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- |
Molekularformel |
C16H19O7PS |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |
InChI |
InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
RCGCZPXSRLLKCK-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
157126-18-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS187745; BMS 187745 BMS-187745 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



